

An In-depth Technical Guide to Potassium 2-bromo-2,2-difluoroacetate

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Compound of Interest

Compound Name: *Potassium 2-bromo-2,2-difluoroacetate*

Cat. No.: *B1343305*

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CAS Number: 87189-16-0

This technical guide provides a comprehensive overview of **Potassium 2-bromo-2,2-difluoroacetate**, a key reagent in modern synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and diverse applications, with a focus on its role as a versatile source of the difluoromethyl group.

Chemical and Physical Properties

Potassium 2-bromo-2,2-difluoroacetate is a white, crystalline solid.^[1] It is valued in organic synthesis for its ability to introduce the bromo(difluoro)methyl or difluoromethyl group into various molecular scaffolds. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	87189-16-0	
Molecular Formula	C ₂ BrF ₂ KO ₂	[2]
Molecular Weight	213.02 g/mol	[2]
Appearance	White solid	[2]
Purity	Typically ≥95%	[2]
Solubility	Soluble in water and various organic solvents.	[3]
Storage Temperature	Room Temperature	
InChI Key	IDXMRTSGPHLLSP-UHFFFAOYSA-M	

Spectral Data:

Spectrum Type	Data
¹ H NMR	A proton NMR spectrum is available for Potassium bromodifluoroacetate.[4]
¹³ C NMR	Specific data not readily available in the searched literature.
¹⁹ F NMR	Specific data not readily available in the searched literature.
Infrared (IR)	Specific data not readily available in the searched literature.
Mass Spectrometry (MS)	Specific data not readily available in the searched literature.

Synthesis of Potassium 2-bromo-2,2-difluoroacetate

A common and efficient method for the synthesis of **Potassium 2-bromo-2,2-difluoroacetate** involves the hydrolysis of ethyl 2-bromo-2,2-difluoroacetate.

Experimental Protocol: Synthesis from Ethyl 2-bromo-2,2-difluoroacetate

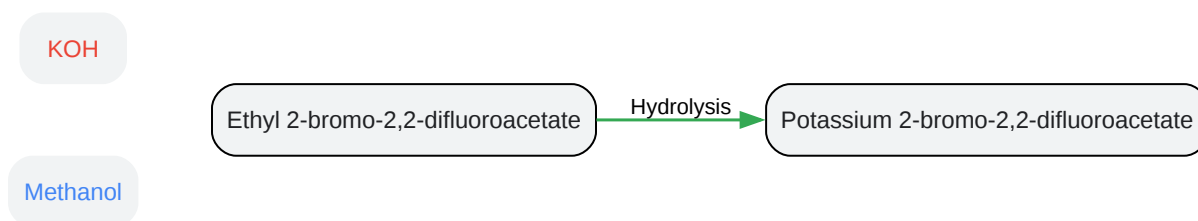
Materials:

- Ethyl 2-bromo-2,2-difluoroacetate
- Potassium hydroxide (KOH)
- Methanol (MeOH)

Procedure:

- A solution of potassium hydroxide (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
- Ethyl 2-bromo-2,2-difluoroacetate (1.0 equivalent) is added dropwise to the KOH solution at room temperature.
- The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
- Upon completion, the solvent is removed under reduced pressure to yield **Potassium 2-bromo-2,2-difluoroacetate** as a solid.

Note: This is a general procedure. Researchers should consult the primary literature for specific quantities, reaction times, and purification methods.



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Caption: Synthesis of **Potassium 2-bromo-2,2-difluoroacetate**.

Key Applications in Organic Synthesis

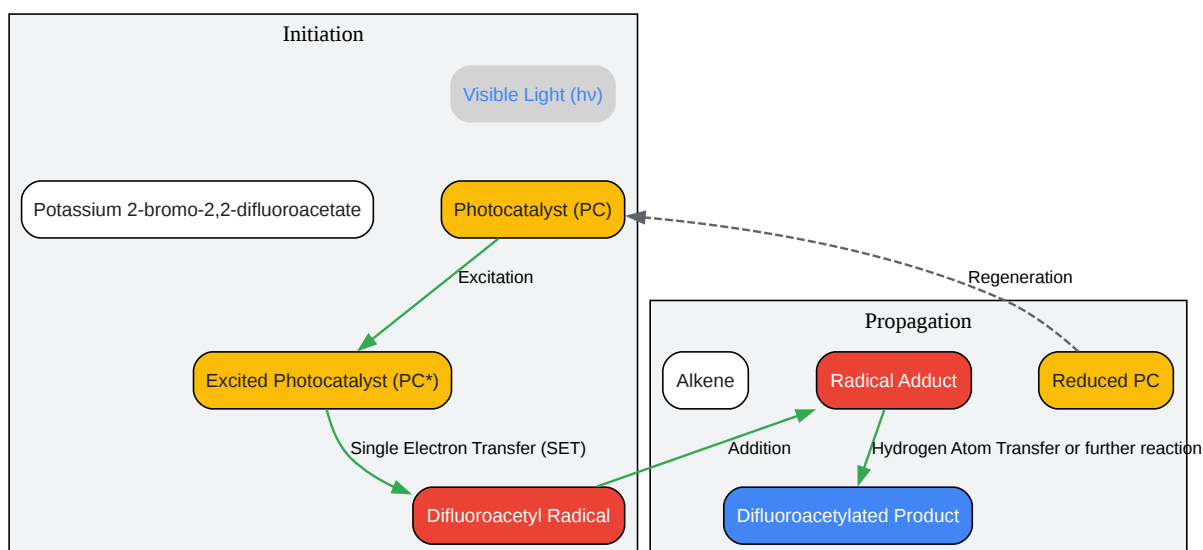
Potassium 2-bromo-2,2-difluoroacetate is a versatile reagent employed in a variety of important organic transformations.

Visible-Light-Driven Difluoroacetylation

A significant application of **Potassium 2-bromo-2,2-difluoroacetate** is in visible-light-mediated difluoroacetylation reactions. This method offers a mild and efficient way to introduce the difluoroacetyl group into organic molecules.

Reaction Mechanism:

Under visible light irradiation and in the presence of a suitable photoredox catalyst, **Potassium 2-bromo-2,2-difluoroacetate** can generate a difluoroacetyl radical. This radical can then add to alkenes or other unsaturated systems to form new carbon-carbon bonds.



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Caption: Mechanism of visible-light-driven difluoroacetylation.

Suzuki-Miyaura Cross-Coupling Reactions

Potassium 2-bromo-2,2-difluoroacetate can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the difluoroacetate moiety and various organoboron compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

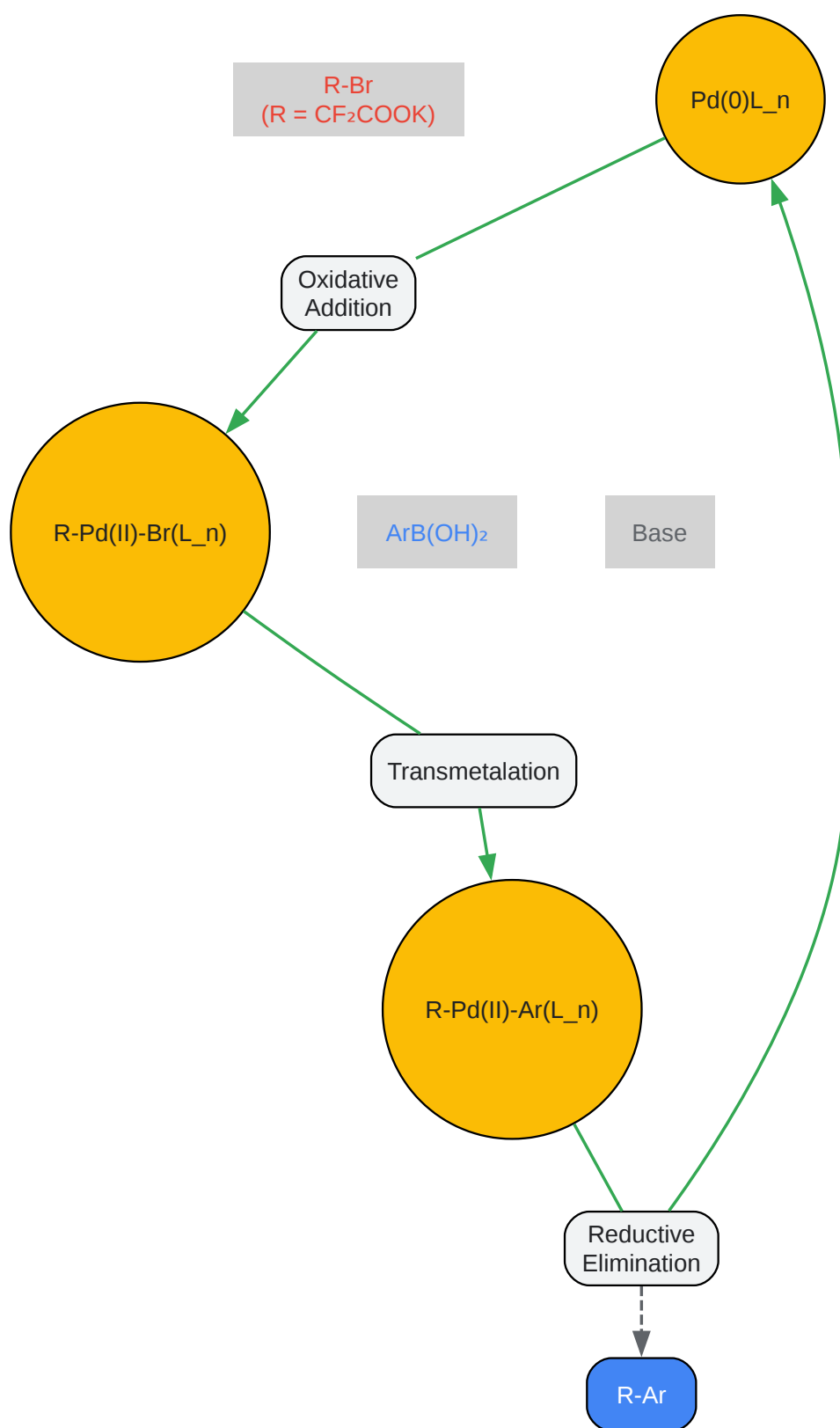
Materials:

- **Potassium 2-bromo-2,2-difluoroacetate**
- Arylboronic acid

- Palladium catalyst (e.g., Pd(OAc)₂)
- Ligand (e.g., a phosphine ligand)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., toluene, isopropanol/water)

Procedure:

- To a reaction vessel, add **Potassium 2-bromo-2,2-difluoroacetate** (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), the ligand, and the base.^[1]
- The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
- Degassed solvent is added, and the reaction mixture is heated with stirring for a specified time, monitoring the reaction progress by TLC or LC-MS.^[1]
- Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard workup and chromatographic techniques.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Role in Drug Development and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CF_2H) group, in particular, is of great interest as it can act as a bioisostere for hydroxyl ($-\text{OH}$), thiol ($-\text{SH}$), or amine ($-\text{NH}_2$) groups, capable of participating in hydrogen bonding.[5]

Potassium 2-bromo-2,2-difluoroacetate serves as a valuable building block for incorporating the difluoromethyl or related difluorinated moieties into complex, biologically active molecules.[6] Its utility in forming carbon-carbon bonds under mild conditions makes it an attractive reagent for the late-stage functionalization of drug scaffolds. While specific examples of marketed drugs synthesized using this exact reagent are not readily available in the searched literature, its application in the synthesis of fluorinated analogs of bioactive molecules is an active area of research.[7]

Safety and Handling

Potassium 2-bromo-2,2-difluoroacetate should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Potassium 2-bromo-2,2-difluoroacetate is a highly valuable and versatile reagent for the introduction of difluorinated motifs in organic synthesis. Its utility in modern synthetic methodologies, such as visible-light photoredox catalysis and palladium-catalyzed cross-coupling reactions, underscores its importance for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery. The continued exploration of its reactivity is expected to lead to the development of novel synthetic strategies and the discovery of new bioactive compounds.

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